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An In-depth Technical Guide on the Discovery and History of Imidazole-2-Thiol Compounds

Introduction

The imidazole-2-thiol core is a five-membered heterocyclic system containing two nitrogen
atoms and a sulfur atom exocyclic to the ring. This structural motif is of significant interest in
medicinal and industrial chemistry due to its diverse biological activities. The most prominent
application of imidazole-2-thiol derivatives is in the management of hyperthyroidism, where
they function as potent antithyroid agents. This technical guide provides a comprehensive
overview of the discovery, history, synthesis, and mechanism of action of these important
compounds, with a particular focus on the clinically significant drugs, methimazole and
carbimazole.

The Serendipitous Discovery of Antithyroid
Thionamides

The journey to the development of imidazole-2-thiol antithyroid drugs began not with a targeted
drug discovery program, but with a series of serendipitous observations in the 1940s.
Researchers, including Drs. Julia and Cosmo Mackenzie and Curt Richter at the Johns
Hopkins University School of Medicine, noted that certain sulfur-containing compounds, such
as sulfaguanidine and thiourea, induced goiter in experimental animals.[1][2] This goitrogenic
effect was correctly hypothesized to be a consequence of the inhibition of thyroid hormone
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synthesis, leading to a compensatory increase in thyroid-stimulating hormone (TSH) from the
pituitary gland, which in turn caused thyroid enlargement.[3]

These findings spurred a wave of research to identify and synthesize more potent and less
toxic antithyroid agents. A key figure in this endeavor was Dr. Edwin B. Astwood, who in 1942,
began to systematically investigate the antithyroid properties of various compounds.[1][3] His
initial work focused on thiourea and later, the more effective thiouracil, which he reported on in
a seminal 1943 publication.[1] This pioneering work laid the foundation for the development of
the thionamide class of antithyroid drugs.

Methimazole (Thiamazole): The First Imidazole-2-
Thiol Drug

While thiouracil and its derivatives were effective, the search continued for compounds with
improved potency and a better safety profile. This led Astwood to investigate imidazole-2-thiol
derivatives. The compound 1-methylimidazole-2-thiol, also known as methimazole or
thiamazole, had been known since 1889.[4] In 1949, Astwood and his colleague M.M. Stanley
published their findings demonstrating the high antithyroid activity of methimazole in man,
showing it to be superior to previous therapies.[5]

Following these discoveries, Eli Lilly and Company developed methimazole for clinical use
under the trade name Tapazole.[4] It was approved for medical use in the United States in 1950
and remains a primary treatment for hyperthyroidism today.[6] On a weight basis, methimazole
is approximately 10 times more potent than propylthiouracil, another major antithyroid drug.[7]

Carbimazole: A Prodrug Approach

In 1951, A. Lawson, C. Rimington, and C. E. Searle reported on the antithyroid activity of 2-
carbethoxythio-1-methylglyoxaline, a compound that would come to be known as carbimazole.
[8][9] Carbimazole was rationally designed as a derivative of methimazole.[10] It functions as a
prodrug, being rapidly and almost completely metabolized in the body to the active compound,
methimazole.[10][11] This approach was intended to potentially modify the drug's properties,
such as taste or stability, while delivering the active therapeutic agent. Carbimazole became a
widely used antithyroid drug, particularly in the United Kingdom and other parts of the world.[7]
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Synthesis of Imidazole-2-Thiol Compounds

A variety of synthetic routes to imidazole-2-thiol and its derivatives have been developed over
the years.

General Synthetic Strategies

o Marckwald Synthesis: This is a classical method for the synthesis of 2-mercaptoimidazoles
(imidazole-2-thiones). It involves the reaction of an a-aminoketone or a-aminoaldehyde with
a thiocyanate, such as potassium or ammonium thiocyanate.[12][13][14] The reaction
proceeds through the formation of a thiourea intermediate, which then cyclizes to form the
imidazole-2-thiol ring.

e From Vicinal Diamines: Imidazole-2-thiones can also be prepared by reacting a vicinal
diamine with a compound containing a thiocarbonyl moiety, such as carbon disulfide or
thiophosgene.

e From a-Haloketones: The reaction of a-haloketones with thiourea or its derivatives can also
yield imidazole-2-thiol compounds.

Experimental Protocols

Probable Historical Synthesis of Methimazole (Thiamazole)

The original 1889 synthesis of thiamazole was a two-stage process.[4] While the detailed
protocol from the original publication is not readily available, a probable reaction scheme is as
follows:

» Formation of the Thiourea Intermediate: 2,2-Diethoxyethaneamine is reacted with methyl
isothiocyanate to form an N,N'-disubstituted thiourea derivative.

e Cyclization: The thiourea intermediate is then treated with an acid catalyst to induce
cyclization, likely through the elimination of ethanol, to form the 1-methylimidazole-2-thiol

ring.

A later manufacturing process developed in the 1940s involved the reaction of
aminoacetaldehyde diethylacetal with methylisothiocyanate, followed by acid-catalyzed
hydrolysis and cyclization.[4][15]
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Probable Historical Synthesis of Carbimazole

The synthesis of carbimazole, as first described by Lawson, Rimington, and Searle in 1951,
involves the acylation of methimazole.[8]

o Materials: 1-methyl-2-mercaptoimidazole (methimazole), ethyl chloroformate, a suitable base
(e.g., pyridine), and a solvent.

* Methodology (Probable):

o Methimazole is dissolved in a suitable solvent containing a base to act as an acid

scavenger.
o Ethyl chloroformate is added, likely dropwise and with cooling, to the solution.

o The reaction mixture is stirred for a period of time to allow for the formation of the
carbamate ester.

o The product, carbimazole, is then isolated and purified, likely through precipitation and
recrystallization.

A General Laboratory Scale Synthesis of a Substituted Imidazole-2-Thiol (Marckwald
Synthesis)

This protocol describes a general method for the synthesis of a 4,5-disubstituted imidazole-2-
thiol from an a-aminoketone and potassium thiocyanate.

o Materials: a-aminoketone hydrochloride, potassium thiocyanate, a suitable solvent (e.g.,
ethanol, water, or a mixture), and acid for workup (if necessary).

o Methodology:

o The a-aminoketone hydrochloride and potassium thiocyanate are dissolved in the chosen
solvent in equimolar amounts.

o The reaction mixture is heated to reflux for a specified period, typically several hours. The
progress of the reaction can be monitored by thin-layer chromatography.
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o Upon completion, the reaction mixture is cooled, and the product may precipitate directly.

o Alternatively, the solvent is removed under reduced pressure, and the residue is treated

with water.

o The crude product is collected by filtration, washed with water, and then purified by
recrystallization from a suitable solvent like ethanol.

Mechanism of Action as Antithyroid Agents

Methimazole, the active form of both methimazole and carbimazole, exerts its therapeutic effect
by inhibiting the synthesis of thyroid hormones.[4][6] The key target of methimazole is the
enzyme thyroid peroxidase (TPO), which is located at the apical membrane of thyroid follicular
cells.[6][16]

TPO catalyzes two crucial steps in thyroid hormone synthesis:

¢ lodide Oxidation: TPO utilizes hydrogen peroxide to oxidize iodide ions (I7) to a more

reactive iodine species.

¢ lodination and Coupling: This reactive iodine is then incorporated into tyrosine residues on
the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO
then catalyzes the coupling of these iodinated tyrosine residues to form the thyroid
hormones, thyroxine (T4) and triiodothyronine (T3).

Methimazole acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting
the interaction of the enzyme with tyrosine residues on thyroglobulin.[16] This effectively blocks
the iodination and coupling reactions, leading to a decrease in the production of thyroid

hormones.
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Caption: Inhibition of Thyroid Hormone Synthesis by Methimazole.

Quantitative Data

Table 1: Physicochemical Properties of Methimazole and
Carbimazole
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Property Methimazole Carbimazole
) Ethyl 3-methyl-2-thioxo-2,3-
1-Methyl-1,3-dihydro-2H- _ o
IUPAC Name o ] dihydro-1H-imidazole-1-
imidazole-2-thione
carboxylate
Molecular Formula CaHeN2S C7H10N202S
Molecular Weight 114.17 g/mol [6] 186.23 g/mol
Melting Point 146-148 °C[17] 122-125 °C
White to off-white crystalline White or creamy-white
Appearance .
powder[18] crystalline powder
) Slightly soluble in water,
» Soluble in water (200 mg/mL), ]
Solubility soluble in alcohol and
ethanol, chloroform[17]
chloroform
~11.5 - 12.37 (Predicted)[18] ] ]
pKa Not readily available
[19]
LogP -0.3[20] Not readily available

Table 2: In Vitro Inhibitory Activity of Methimazole
against Peroxidase

ICso0 of Methimazole

Enzyme Source Substrate Reference
(M)
Lactoperoxidase
ABTS ~7.0 [21]
(LPO)
Thyroid Peroxidase ) Varies by assay
Tyrosine [22]

(TPO)

condition

Note: Lactoperoxidase is often used as a model for thyroid peroxidase due to structural and

functional similarities.
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Table 3: Early Clinical Data on the Efficacy of Antithyroid
Drugs

Typical Initial Time to
Drug . o Notes Reference
Daily Dose Euthyroidism

Dosing is
typically divided
initially, but once-
. daily

Methimazole 15-60 mg 4-8 weeks ) ) [6]
maintenance is
common due to
its longer half-

life.

Doses are
generally
] considered
Carbimazole 20-60 mg 4-8 weeks ) [11]
equivalent to
methimazole

after conversion.

Beyond Antithyroid Activity: Other Applications

While the primary application of imidazole-2-thiol compounds is in the treatment of
hyperthyroidism, research has explored other potential therapeutic uses for this class of
molecules. The imidazole nucleus is a well-known pharmacophore present in numerous
biologically active compounds. Derivatives of imidazole-2-thiol have been synthesized and
investigated for a range of activities, including:

» Antimicrobial Agents: Some novel imidazole-2-thiol derivatives have been shown to possess
moderate antibacterial and antifungal activity.

» Anti-inflammatory Agents: Benzimidazole derivatives containing a thiol group have been
explored as potential anti-inflammatory agents.[23]

o Corrosion Inhibitors: 2-Mercapto-1-methylimidazole has been studied as an effective
corrosion inhibitor for copper.[24]
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¢ Immunomodulatory Agents: Methimazole itself has been shown to have immunomodulatory
effects beyond its direct action on thyroid hormone synthesis.[17][25]

@sign of Imidazole-2-thiol DeriD

Chemical Synthesis

(e.g., Marckwald Synthesis)

Purification
(Recrystallization, Chromatography)

:

Structural Characterization
(NMR, IR, Mass Spec)

Iterative Redesign

In Vitro Biological Screening
(e.g., Enzyme Inhibition, Antimicrobial Assay)

Data Analysis
(ICs0, MIC determination)

Lead Optimization
(Structure-Activity Relationship Studies)

End: Identification of Lead C@
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Caption: General Experimental Workflow for Imidazole-2-thiol Drug Discovery.

Conclusion

The discovery and development of imidazole-2-thiol compounds, particularly methimazole and
its prodrug carbimazole, represent a significant milestone in the history of endocrinology and
pharmacology. Stemming from serendipitous observations of the goitrogenic properties of
sulfur-containing compounds, the focused research efforts of pioneers like Edwin B. Astwood
led to highly effective therapies for hyperthyroidism that have remained mainstays of treatment
for over 70 years. The rich chemistry of the imidazole-2-thiol scaffold continues to be explored,
with ongoing research into new derivatives with a wide range of potential therapeutic
applications, demonstrating the enduring importance of this chemical class in drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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